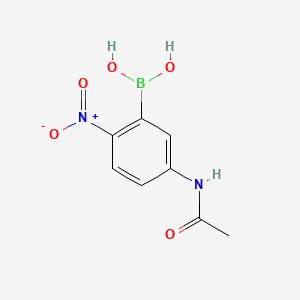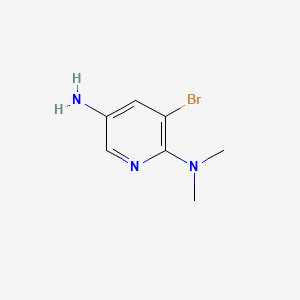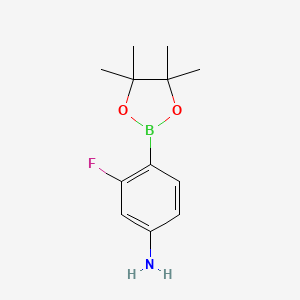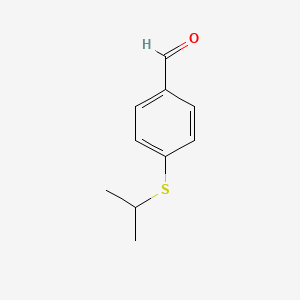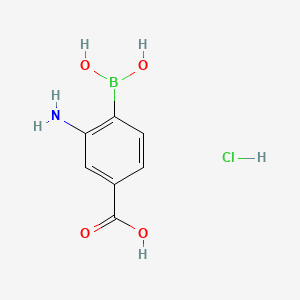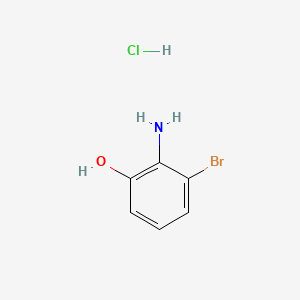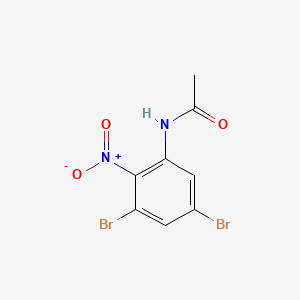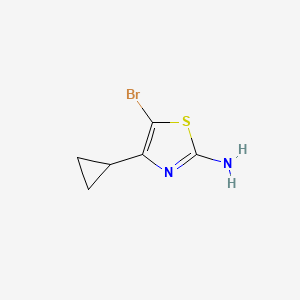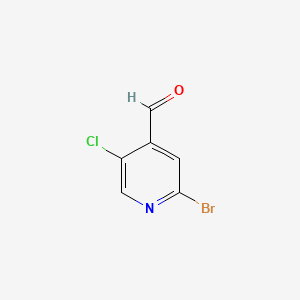
2-Bromo-5-chloropyridine-4-carboxaldehyde
説明
2-Bromo-5-chloropyridine-4-carboxaldehyde is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloropyridine-4-carboxaldehyde consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The molecular formula is C6H3BrClNO .Physical And Chemical Properties Analysis
2-Bromo-5-chloropyridine-4-carboxaldehyde has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 133 . It has no hydrogen bond donors and two hydrogen bond acceptors . It is a solid at room temperature .科学的研究の応用
Synthesis of Heterocyclic Compounds A study by Zhu et al. (2008) illustrates the transformation of pyridine carboxaldehydes into thieno[2,3-c]pyridines, highlighting the versatility of halogenated pyridine carboxaldehydes in constructing complex heterocycles. The process involves reactions with methyl thioglycolate and subsequent base exposure, yielding thienopyridine derivatives, which serve as a scaffold for further functionalization through Suzuki, Stille coupling, and Buchwald amination reactions (Zhu et al., 2008).
Metalation and Functionalization Cottet et al. (2004) demonstrate the metalation and functionalization of bromo- and chloro-substituted pyridines, including derivatives similar to 2-bromo-5-chloropyridine-4-carboxaldehyde. This study showcases the regioselective deprotonation and carboxylation, expanding the toolbox for synthesizing various carboxylic acids from halopyridines, thus offering pathways to diversify the structural and functional features of pyridine-based compounds (Cottet et al., 2004).
Halogen/Halogen Displacement in Heterocycles Schlosser and Cottet (2002) report on the silyl-mediated halogen/halogen displacement in pyridines, providing a methodology for substituting chloro- with bromo- in different positions on the pyridine ring. This reaction mechanism underscores the strategic use of halogenated pyridines, including 2-bromo-5-chloropyridine-4-carboxaldehyde, in synthesizing variously substituted pyridine derivatives, which can lead to the development of new materials and biologically active molecules (Schlosser & Cottet, 2002).
Palladium-Catalyzed Amination The study by Ji et al. (2003) explores the palladium-catalyzed selective amination of polyhalopyridines, demonstrating the high efficiency and selectivity of this method for introducing amino groups into specific positions of the pyridine ring. Such transformations are pivotal in the synthesis of compounds with potential pharmacological activities, showcasing the importance of halogenated intermediates like 2-bromo-5-chloropyridine-4-carboxaldehyde in medicinal chemistry (Ji et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-bromo-5-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVMEJUYJSWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670315 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine-4-carbaldehyde | |
CAS RN |
921630-14-0 | |
| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

